(S)-5-((tert-butyldiphenylsilyloxy)methyl)pyrrolidin-2-one
Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The compound you mentioned appears to be a pyrrolidin-2-one derivative, which suggests it might be involved in pharmaceutical or organic synthetic applications.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The specifics would depend on the exact structure of the compound.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including its stereochemistry. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used.Chemical Reactions Analysis
This would involve studying how the compound reacts with other compounds. The reactivity of a compound is largely determined by its functional groups.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, optical rotation, and more. These properties can often be predicted based on the structure of the compound.Scientific Research Applications
Crystal Structure Analysis : The study by Weber et al. (1995) examined a similar compound, tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, highlighting the structural characteristics of trisubstituted pyrrolidin-2-ones. This work is significant for understanding the crystal structure of related compounds, which can be crucial for pharmaceutical applications (Weber et al., 1995).
Anti-Inflammatory Activities : Ikuta et al. (1987) synthesized and evaluated a series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones as potential anti-inflammatory/analgesic agents. Some of these compounds showed promising anti-inflammatory activities, comparable to indomethacin but with reduced ulcerogenic effects (Ikuta et al., 1987).
Molecular Docking Study of Antithrombin Activity : Ayan et al. (2013) performed a molecular docking study on enantiomerically pure pyrrolidine derivatives, which showed potential as thrombin inhibitors. The study synthesized enantiomers of 4-(tert-butyl) 2-methyl 5-(4-bromophenyl)-pyrrolidine-2,4-dicarboxylate with high enantiomeric excess, suggesting their potential use in antithrombin therapies (Ayan et al., 2013).
Synthesis of Chiral Intermediate for Batzelladines : Guo et al. (2017) focused on the synthesis of (S, Z)-methyl 2-[3-(tert-butyldimethylsilyloxy)pyrrolidin-2-ylidene]acetate, a chiral intermediate for batzelladines. The successful stereoselective synthesis highlights the importance of such compounds in the production of complex marine natural products (Guo et al., 2017).
Prolyl Oligopeptidase Inhibitors : Wallén et al. (2003) developed N-acyl-5-alkyl-L-prolyl-pyrrolidines as inhibitors of prolyl oligopeptidase, an enzyme involved in neurodegenerative diseases. Their work emphasizes the therapeutic potential of pyrrolidin-2-ones in designing more rigid and potent enzyme inhibitors (Wallén et al., 2003).
Safety And Hazards
This involves understanding the potential risks associated with handling or exposure to the compound. Material Safety Data Sheets (MSDS) are a common source of this information.
Future Directions
This would involve speculation on potential future applications or research directions for the compound. This could be based on its known properties or on similar compounds.
properties
IUPAC Name |
(5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2Si/c1-21(2,3)25(18-10-6-4-7-11-18,19-12-8-5-9-13-19)24-16-17-14-15-20(23)22-17/h4-13,17H,14-16H2,1-3H3,(H,22,23)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPMKPSKHXFYOR-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3CCC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-((tert-butyldiphenylsilyloxy)methyl)pyrrolidin-2-one |
Synthesis routes and methods
Procedure details
Citations
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